

"4-Chloro-6-fluoropyrimidin-5-ol CAS number and structure"

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Compound of Interest

Compound Name: 4-Chloro-6-fluoropyrimidin-5-ol

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Design, Synthesis, and Functionalization of **4-Chloro-6-fluoropyrimidin-5-ol**: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, the pyrimidine ring remains a privileged pharmacophore, serving as the core scaffold for countless kinase inhibitors, antivirals, and oncology therapeutics[1]. As a Senior Application Scientist, I approach pyrimidine derivatives not merely as static structures, but as dynamic electronic matrices. **4-Chloro-6-fluoropyrimidin-5-ol** represents a highly specialized, densely functionalized building block. While often utilized as a proprietary intermediate in advanced API synthesis—anchored structurally by its well-documented analog 4-chloro-6-fluoropyrimidine (CAS 51422-01-6)[2],[3],—its unique tri-functionalization offers unparalleled regiocontrol. The orthogonal reactivity of the 4-chloro and 6-fluoro positions, coupled with the directing and hydrogen-bonding capabilities of the 5-hydroxyl group, makes it an exceptionally programmable scaffold for rational drug design.

Structural and Physicochemical Profiling

The synthetic utility of **4-chloro-6-fluoropyrimidin-5-ol** is dictated by the intense electronic push-pull within its ring system. The

-deficient nature of the 1,3-diazine core is further exacerbated by the electron-withdrawing halogens, rendering the C4 and C6 positions highly electrophilic[1].

Crucially, the presence of the 5-OH group alters the electronic landscape. Unsubstituted pyrimidin-5-ol possesses a pKa of approximately 6.8[1]. However, the strong inductive (-I) effects of the adjacent chlorine and fluorine atoms stabilize the conjugate base, significantly lowering the pKa.

Table 1: Predicted Physicochemical Properties & Mechanistic Implications

| Property | Value (Calculated/Predicted) | Mechanistic & Synthetic Implication |
|-------------------|---------------------------------|--|
| Molecular Formula | - | - |
| Molecular Weight | 148.52 g/mol [2] | Low MW allows for high Ligand Efficiency (LE) in fragment-based drug design. |
| LogP | 1.35 | Balanced lipophilicity; halogens offset the hydrophilicity of the pyrimidine core. |
| TPSA | 46.0 Å ² | Excellent passive membrane permeability for intracellular targeting. |
| pKa (5-OH) | ~4.5 - 5.2 | Highly acidic; requires transient protection during basic to prevent ring deactivation. |

Mechanistic Causality in Regioselective Functionalization

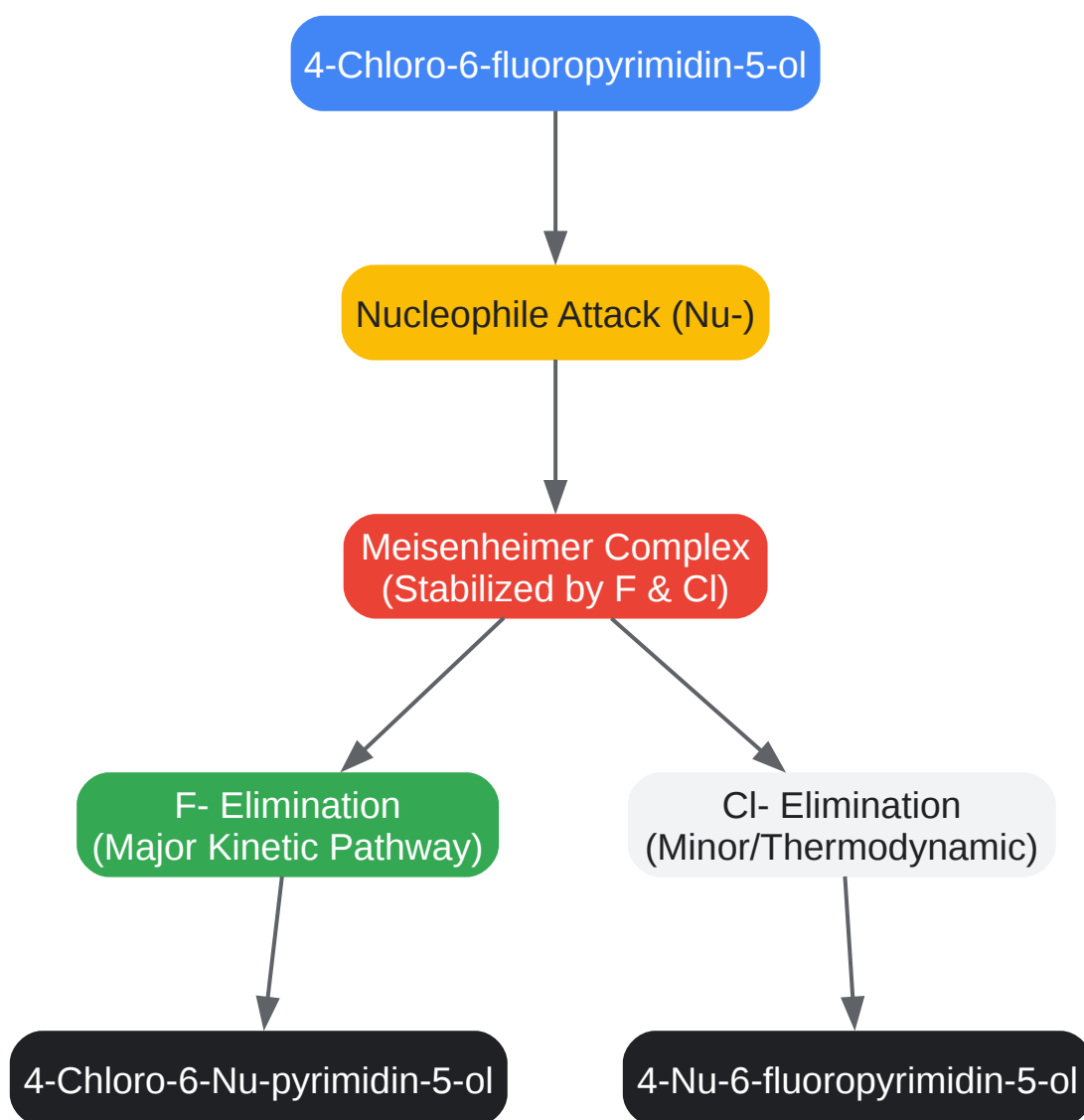
The hallmark of **4-chloro-6-fluoropyrimidin-5-ol** is its capacity for regioselective Nucleophilic Aromatic Substitution (

). When subjected to a nucleophile, the reaction kinetically favors the displacement of the fluorine atom at C6 over the chlorine at C4.

The Causality: The rate-determining step in

is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity withdraws electron density via the sigma framework, stabilizing this high-energy transition state far more effectively than chlorine. Consequently, the activation energy (

) for attack at the C-F bond is lower, making fluorine the kinetically superior leaving group, despite the C-Cl bond being thermodynamically weaker.



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Figure 1: Regioselectivity pathways in S_NAr reactions of **4-chloro-6-fluoropyrimidin-5-ol**.

Table 2: Regioselectivity Matrix for

on the Protected Scaffold

| Nucleophile Type | Reagents & Conditions | Major Regioisomer | Typical Yield |
|------------------|-----------------------|-----------------------------------|---------------|
| Aliphatic Amine | , DIPEA, THF, 0°C | 6-Substituted (F displacement) | >85% |
| Aromatic Amine | , NaH, DMF, 25°C | 6-Substituted (F displacement) | 70-80% |
| Thiolate | , EtOH, 0°C | 6-Substituted (F displacement) | >90% |
| Alkoxide | , THF, 60°C | 4,6-Disubstituted (Over-reaction) | Variable |

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for every operational choice.

Protocol A: Synthesis of the Core Scaffold via Halogen Exchange (Halex)

Objective: Convert symmetric 4,6-dichloropyrimidin-5-ol to the asymmetric 4-chloro-6-fluoro core.

- Setup: Charge a flame-dried Schlenk flask with 4,6-dichloropyrimidin-5-ol (1.0 eq) and anhydrous DMF (0.5 M).
- Reagent Addition: Add spray-dried Potassium Fluoride (KF, 1.5 eq) and 18-crown-6 (0.1 eq).

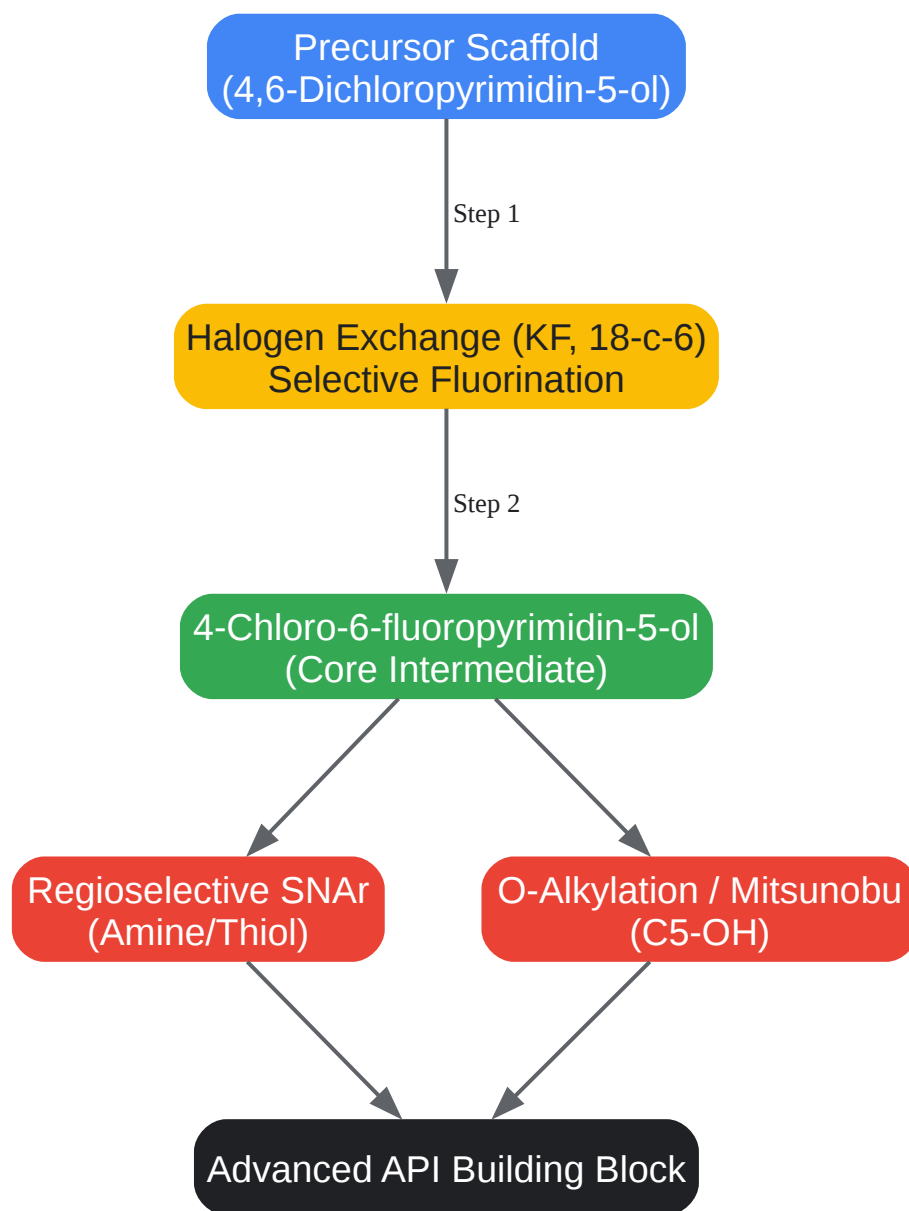
- Causality: Fluoride is heavily solvated and deactivated in protic environments. 18-crown-6 selectively chelates the cation, generating a "naked," highly nucleophilic anion capable of attacking the electron-deficient ring.
- Reaction: Heat the mixture to 80°C for 4 hours.
- Validation: Monitor strictly via LC-MS. The reaction must be quenched when the mono-fluoro intermediate peaks to prevent thermodynamic over-fluorination to the 4,6-difluoro byproduct.
- Workup: Cool to room temperature, dilute with EtOAc, and wash three times with 5% aqueous LiCl.
- Causality: DMF is notoriously difficult to remove; the ions effectively partition the DMF into the aqueous layer, preventing emulsion formation and ensuring a clean organic phase. Dry over and purify via flash chromatography.

Protocol B: Regioselective with Morpholine

Objective: Selectively functionalize the C6 position while preserving the C4-Cl bond for downstream cross-coupling.

- Transient Protection: React **4-chloro-6-fluoropyrimidin-5-ol** with MOM-Cl (1.2 eq) and (1.5 eq) in DCM at 0°C.
- Causality: Without protection, the basic conditions of the will deprotonate the highly acidic 5-OH. The resulting oxyanion will donate electron density (+M effect) into the ring, crippling its electrophilicity and stalling the

- Nucleophilic Attack: Dissolve the MOM-protected intermediate in anhydrous THF. Add morpholine (1.05 eq) and (2.0 eq) at -78°C .
- Kinetic Control: Slowly warm the reaction to 0°C over 2 hours.
 - Validation: Low temperatures enforce strict kinetic control, ensuring the nucleophile exclusively attacks the F-bearing C6 carbon. Monitor by TLC (UV active); the starting material spot should cleanly convert to a single, slightly more polar product spot.
- Deprotection: Following standard aqueous workup, stir the crude intermediate in 2M HCl/MeOH for 3 hours at 40°C to quantitatively cleave the MOM acetal, yielding 4-chloro-6-morpholinopyrimidin-5-ol.



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Figure 2: Synthetic workflow and downstream functionalization of **4-chloro-6-fluoropyrimidin-5-ol**.

Applications in Drug Development

In the context of targeted therapeutics, hydroxypyrimidines are highly valued for their ability to participate in crucial hydrogen-bonding networks^[4]. When **4-chloro-6-fluoropyrimidin-5-ol** is elaborated into an advanced API, the pyrimidine nitrogens frequently act as hydrogen bond

acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the gatekeeper + 1 residue).

Simultaneously, the 5-OH acts as a potent hydrogen bond donor, locking the molecule into a rigid, highly specific bioactive conformation. The remaining C4-chlorine serves as a perfect synthetic handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing medicinal chemists to rapidly sweep chemical space in the solvent-exposed regions of the target protein.

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